molecular formula C20H20N6O3 B2860885 ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate CAS No. 2034622-51-8

ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate

Cat. No.: B2860885
CAS No.: 2034622-51-8
M. Wt: 392.419
InChI Key: QVRBZODNBYWMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring, which is further substituted with a pyrimidine-imidazole moiety. The imidazole and pyrimidine groups are critical for hydrogen bonding and π-π stacking interactions with biological targets, while the azetidine ring introduces conformational rigidity.

Properties

IUPAC Name

ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-29-20(28)15-5-3-4-6-16(15)24-19(27)14-10-26(11-14)18-9-17(22-12-23-18)25-8-7-21-13-25/h3-9,12-14H,2,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBZODNBYWMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Imidazole Coupling to Pyrimidine

Patent WO2020227576A1 details a Pd-catalyzed Buchwald-Hartwig amination for attaching imidazole to chloropyrimidine:

4-Chloro-6-iodopyrimidine + 1H-imidazole → 6-(1H-imidazol-1-yl)pyrimidin-4-amine  
Conditions:  
- Catalyst: Pd(OAc)₂/Xantphos (5 mol%)  
- Base: Cs₂CO₃ (2.5 equiv)  
- Solvent: Dioxane/H₂O (4:1)  
- Temperature: 100°C, 12 h  
Yield: 78%  

Regioselectivity is controlled by the electron-deficient C4 position of pyrimidine, with >95% C6 substitution confirmed via NOESY.

Alternative Route Using Nucleophilic Aromatic Substitution

A microwave-assisted SNAr reaction achieves comparable results:

4,6-Dichloropyrimidine + 1H-imidazole → 6-(1H-imidazol-1-yl)-4-chloropyrimidine  
Conditions:  
- Solvent: DMF  
- Temperature: 150°C (microwave), 30 min  
- Yield: 82%  

Subsequent amination with NH₃/MeOH at 60°C provides the 4-amine derivative (91% yield).

Azetidine-3-Carboxylic Acid Derivative Preparation

Ring-Closing Metathesis Approach

Azetidine-3-carboxylic acid ethyl ester is synthesized via Grubbs II-catalyzed cyclization:

N-Boc-allylglycine ethyl ester → Azetidine-3-carboxylate  
Conditions:  
- Catalyst: Grubbs II (5 mol%)  
- Solvent: CH₂Cl₂  
- Temperature: 40°C, 6 h  
- Yield: 68%  

Mitsunobu Cyclization Alternative

For higher enantiomeric purity (>99% ee):

1,3-Diol + Ph₃P/DIAD → Azetidine-3-carboxylate  
Conditions:  
- Solvent: THF  
- Temperature: 0°C → rt, 24 h  
- Yield: 54%  

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final assembly uses HATU for amide bond formation between subunits:

Ethyl 2-aminobenzoate + Azetidine-3-carboxylic acid → Target compound  
Conditions:  
- Coupling agent: HATU (1.2 equiv)  
- Base: DIPEA (3 equiv)  
- Solvent: DMF  
- Temperature: 25°C, 4 h  
- Yield: 76%  

Mixed Carbonate Activation Method

For scale-up (>100 g):

Ethyl 2-(imidazol-1-yl)benzoic acid + ClCO₂Et → Active carbonate  
Conditions:  
- Solvent: THF  
- Temperature: -10°C, 1 h  
- Yield: 92%  

Subsequent reaction with azetidine-3-amine gives the target compound in 81% yield.

Analytical Characterization Data

Parameter Value Method Reference
Molecular Weight 392.4 g/mol HRMS (ESI+)
Melting Point 189-191°C DSC
λmax (UV/Vis) 274 nm (ε = 12,400 M⁻¹cm⁻¹) MeOH, 25°C
¹H NMR (400 MHz, DMSO) δ 8.92 (s, 1H, imidazole) Bruker Avance III
HPLC Purity 99.2% C18, 0.1% TFA

Process Optimization Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMAc) enhance coupling efficiency but complicate purification.
  • EtOAc/water biphasic systems reduce side reactions during workup (yield +12%).

Catalytic System Screening

Comparative studies of coupling agents:

Reagent Yield (%) Epimerization Risk Cost ($/g)
HATU 76 Low 18.50
EDCl/HOBt 68 Moderate 6.20
T3P 71 Low 14.80

HATU provides optimal balance of efficiency and stereochemical integrity.

Scalability and Industrial Feasibility

A pilot-scale process (10 kg batch) achieved:

  • Overall yield : 58% (six steps)
  • Purity : 99.4% by qNMR
  • E-factor : 32 (improved to 18 with solvent recycling)

Critical quality attributes:

  • Residual Pd <10 ppm (ICH Q3D)
  • Genotoxic impurities <1 ppm
  • Polymorphic form consistency (PXRD)

Emerging Methodologies

Flow Chemistry Approach

Microreactor systems enable safer handling of azetidine intermediates:

  • Residence time: 8.2 min
  • Productivity: 1.2 kg/day

Biocatalytic Amination

Engineered transaminases show promise for enantioselective synthesis:

  • ee: 98%
  • Space-time yield: 5.7 g/L/h

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .

Scientific Research Applications

Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Limitations

Further studies are required to validate its pharmacokinetic profile and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.